molecular formula C14H19N3O3 B14926330 N'-[(2E)-hexan-2-ylidene]-4-methyl-3-nitrobenzohydrazide

N'-[(2E)-hexan-2-ylidene]-4-methyl-3-nitrobenzohydrazide

Cat. No.: B14926330
M. Wt: 277.32 g/mol
InChI Key: CALFVRPEADZURB-RVDMUPIBSA-N
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Description

4-METHYL-N’~1~-[(E)-1-METHYLPENTYLIDENE]-3-NITROBENZOHYDRAZIDE is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a nitro group, a methyl group, and a hydrazide functional group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-N’~1~-[(E)-1-METHYLPENTYLIDENE]-3-NITROBENZOHYDRAZIDE typically involves the condensation of 4-methyl-3-nitrobenzoic acid hydrazide with an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of a catalyst, such as acetic acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and concentration, can optimize the synthesis process. Additionally, purification techniques like chromatography and crystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-METHYL-N’~1~-[(E)-1-METHYLPENTYLIDENE]-3-NITROBENZOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Alkylated or acylated hydrazides.

Scientific Research Applications

4-METHYL-N’~1~-[(E)-1-METHYLPENTYLIDENE]-3-NITROBENZOHYDRAZIDE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to prepare various derivatives.

    Biology: Investigated for its potential as an antimicrobial agent due to its hydrazide moiety.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of complex organic compounds.

Mechanism of Action

The mechanism of action of 4-METHYL-N’~1~-[(E)-1-METHYLPENTYLIDENE]-3-NITROBENZOHYDRAZIDE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydrazide group can form covalent bonds with proteins and enzymes, modulating their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-METHYL-N’~1~-[(E)-1-METHYLPENTYLIDENE]-3-NITROBENZOHYDRAZIDE
  • 4-METHYL-N’~1~-[(E)-1-METHYLPENTYLIDENE]-3-AMINOBENZOHYDRAZIDE
  • 4-METHYL-N’~1~-[(E)-1-METHYLPENTYLIDENE]-3-HYDROXYBENZOHYDRAZIDE

Uniqueness

4-METHYL-N’~1~-[(E)-1-METHYLPENTYLIDENE]-3-NITROBENZOHYDRAZIDE is unique due to the presence of both a nitro group and a hydrazide group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C14H19N3O3

Molecular Weight

277.32 g/mol

IUPAC Name

N-[(E)-hexan-2-ylideneamino]-4-methyl-3-nitrobenzamide

InChI

InChI=1S/C14H19N3O3/c1-4-5-6-11(3)15-16-14(18)12-8-7-10(2)13(9-12)17(19)20/h7-9H,4-6H2,1-3H3,(H,16,18)/b15-11+

InChI Key

CALFVRPEADZURB-RVDMUPIBSA-N

Isomeric SMILES

CCCC/C(=N/NC(=O)C1=CC(=C(C=C1)C)[N+](=O)[O-])/C

Canonical SMILES

CCCCC(=NNC(=O)C1=CC(=C(C=C1)C)[N+](=O)[O-])C

Origin of Product

United States

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